Product packaging for Triallylsilane(Cat. No.:CAS No. 1116-62-7)

Triallylsilane

Cat. No.: B075335
CAS No.: 1116-62-7
M. Wt: 151.3 g/mol
InChI Key: MGJDHCMHJLNUSZ-UHFFFAOYSA-N
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Description

Triallylsilane is a versatile organosilicon compound that serves as a valuable building block in advanced organic synthesis and materials science. Its primary research value lies in its three allyl groups attached to a silicon hydride center, enabling multiple reaction pathways. A key application is in transition-metal-catalyzed hydrosilylation reactions, where it acts as a source of the silyl group, introducing silicon functionalities into alkenes and alkynes for the synthesis of complex organosilicon molecules. Furthermore, this compound is a crucial monomer in polymer chemistry, particularly for forming cross-linked polysiloxane networks via hydrosilylation or through radical-initiated polymerization of its allyl groups, leading to materials with tailored thermal and mechanical properties. Its mechanism of action often involves the initial activation of the Si-H bond by a catalyst, followed by addition across an unsaturated bond (hydrosilylation) or homolytic cleavage in radical processes. Researchers also utilize this compound as a versatile linker and core molecule in dendrimer synthesis and the development of silicon-based scaffolds due to its trifunctional nature. This reagent is essential for exploring new synthetic methodologies and creating novel polymeric and hybrid materials for specialized applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15Si B075335 Triallylsilane CAS No. 1116-62-7

Properties

InChI

InChI=1S/C9H15Si/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJDHCMHJLNUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Si](CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Triallylsilane and Its Derivatives

Grignard-Based Synthetic Routes to Triallylsilane and Optimization Strategies

The reaction of a halosilane with allylmagnesium halide, a Grignard reagent, is a fundamental and widely employed method for the synthesis of this compound. google.comuc.pt A common starting material for this synthesis is trichlorosilane, which reacts with allyl bromide in the presence of magnesium to form this compound. uc.pt

A significant challenge in Grignard-based syntheses is the formation of byproducts, such as hexadiene, which can reduce the yield of the desired allylsilane. google.com Optimization strategies have focused on improving the ratio of allylsilane to hexadiene. One patented method involves contacting magnesium metal with a mixture of diethylene glycol dibutyl ether, an allyl halide, and a halosilane at a controlled temperature range of 5°C to 20°C. google.com This approach has been shown to provide a high yield of the allylsilane product, which is easily recoverable. google.com

Further refinements in Grignard-type processes for preparing organo-substituted silanes have also been explored. google.com Low-temperature conditions are often crucial for maximizing the yield of the desired mono-substituted product and minimizing the formation of di- and tri-substituted byproducts. researchgate.net For instance, in the synthesis of aryl(trialkoxy)silanes, adding the arylmagnesium reagent to an excess of tetraalkyl orthosilicate (B98303) at -30°C in THF has proven to be an optimal condition. researchgate.net

The synthesis of carbosilane dendrons, a class of highly branched macromolecules, often utilizes a repetitive cycle of Grignard reactions and hydrosilylations. acs.orgmdpi.com This iterative process allows for the controlled, generational growth of the dendrimer structure. acs.org

Table 1: Comparison of Grignard-Based Synthesis Conditions

ParameterConventional MethodOptimized Method
Solvent Dialkyl ethersDiethylene glycol dibutyl ether
Temperature Varies5°C to 20°C
Key Advantage Established procedureHigh yield, improved product ratio

Development of Allylsilane Precursors and High-Functional Organic-Bridged Variants

The development of novel allylsilane precursors has expanded the scope of their applications, particularly in the synthesis of advanced materials like periodic mesoporous organosilicas (PMOs). rsc.orgnii.ac.jp These materials are synthesized through the hydrolysis and polycondensation of organic-bridged alkoxysilane precursors. nii.ac.jp However, the synthesis of high-functional organic-bridged alkoxysilane precursors can be challenging. nii.ac.jp

To address this, researchers have developed high-functional organic-bridged allylsilane precursors that serve as stable, purifiable equivalents to alkoxysilane precursors. rsc.orgnii.ac.jp A key innovation in this area is the use of a molecular building block for allylsilane sol-gel precursors (MBAS), which facilitates the preparation of complex structures like a novel spirobifluorene-bridged allylsilane precursor. rsc.org This precursor is stable enough for purification via silica (B1680970) gel chromatography. rsc.org

These advanced precursors are synthesized using techniques such as palladium-catalyzed cross-coupling reactions. nii.ac.jp Building blocks containing a diallylethoxysilyl group can be coupled with various organic modules to create a diverse library of functional precursors. nii.ac.jp

Synthesis of Functionalized this compound Derivatives for Targeted Applications

The ability to introduce specific functional groups into the this compound scaffold allows for the creation of molecules with tailored properties for a wide range of applications, from materials science to medicinal chemistry.

Palladium-catalyzed allylic substitution reactions are a powerful tool for the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds. uwindsor.ca In the context of this compound, this methodology can be used to selectively replace one or more of the allyl groups with other functional moieties.

The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. For example, in the hydrosilylation of dienes, nickel catalysts with larger N-heterocyclic carbene (NHC) ligands tend to produce alkenylsilanes, while palladium catalysts with smaller NHC ligands favor the formation of allylsilanes. organic-chemistry.org This regiocontrol is crucial for synthesizing allylsilanes with specific substitution patterns.

Furthermore, the silylcupration of allenes provides another route to functionalized allylsilanes. nih.gov The reaction of a lower order cyanosilylcuprate with an allene, followed by trapping of the intermediate vinylcuprate with an electrophile, yields a wide variety of functionalized allylsilanes. nih.gov These molecules, containing both a nucleophilic allylsilane unit and an electrophilic function, can undergo intramolecular cyclizations to form various ring structures. nih.gov

The silanetriol group, -Si(OH)₃, is a functionality of increasing interest, particularly for its potential role in biological systems. However, the direct synthesis and handling of silanetriols can be challenging due to their tendency to self-condense. To overcome this, this compound can be used as a "masked" silanetriol. researchgate.net

The allyl groups of this compound can be cleaved under acidic conditions to reveal the silanetriol functionality. researchgate.net This strategy has been employed in the synthesis of amino acids containing a silanetriol group. For instance, triallyl(iodomethyl)silane, derived from the corresponding chloride, can be used as an electrophile in the alkylation of a glycine (B1666218) equivalent. researchgate.net Subsequent deprotection and hydrolysis of the allyl groups yields the desired silanetriol-containing amino acid. researchgate.net

This "masked" silanol (B1196071) approach offers the advantage of increased stability, allowing the silyl (B83357) group to be carried through multiple synthetic steps before its conversion to the silanetriol. researchgate.netcam.ac.uk This facilitates the synthesis of complex molecules containing this unique functional group.

Fundamental Reactivity and Mechanistic Studies of Triallylsilane

The β-Silicon Effect and its Role in Triallylsilane Reactivity

The reactivity of this compound is significantly influenced by the β-silicon effect, a phenomenon where a silicon atom at the β-position relative to a developing positive charge provides substantial stabilization. nih.govbaranlab.org This stabilization arises from hyperconjugation, an interaction between the electrons in the carbon-silicon (C-Si) σ-bond and the empty p-orbital of the carbocation. ucsb.eduwikipedia.org For this stabilizing interaction to be maximal, the C-Si bond must be oriented antiperiplanar to the leaving group, allowing for effective overlap between the σ(C-Si) orbital and the vacant p-orbital. wikipedia.org

The C-Si bond is polarized towards the more electronegative carbon atom, which biases the σ(C-Si) orbital towards carbon and facilitates its electron donation to an adjacent carbocation. ucsb.edu This donation of electron density lowers the energy of the carbocationic intermediate, thereby accelerating reactions that proceed through such species. ucsb.eduwikipedia.org In the context of this compound, this effect directs electrophilic attack to the γ-carbon (C-3) of the allyl group. nih.gov This leads to the formation of a transient carbocation at the β-position, which is stabilized by the silicon atom. Subsequent elimination of the silyl (B83357) group results in the formation of a new double bond. beilstein-journals.org

The stabilizing effect of a β-silicon atom on a carbocation is considerable, with studies indicating that a trimethylsilyl (B98337) group can be more stabilizing than a methyl group by as much as 38 kcal/mol. baranlab.org This pronounced stabilizing influence is a key determinant of the regioselectivity observed in electrophilic additions to allylsilanes. baranlab.org

Electrophilic Activation and Formation of β-Silyl Carbocation Intermediates

The electrophilic activation of this compound is a fundamental process that initiates many of its characteristic reactions. This activation typically involves a strong Lewis acid, such as titanium tetrachloride, boron trifluoride, or tin tetrachloride, which coordinates to the electrophile, enhancing its reactivity. wikipedia.org The activated electrophile is then attacked by the nucleophilic double bond of the this compound.

This nucleophilic attack is highly regioselective, with the electrophile adding to the γ-carbon of the allyl group. nih.gov This regioselectivity is dictated by the formation of the most stable carbocation intermediate, which is the one with the positive charge on the β-carbon relative to the silicon atom. wikipedia.org The silicon atom plays a crucial role in stabilizing this secondary carbocation through the β-silicon effect, a form of silicon-hyperconjugation. wikipedia.org

The resulting β-silyl carbocation is a transient species that readily undergoes elimination of the silyl group to form a stable alkene product. beilstein-journals.org This process is a key feature of reactions like the Hosomi-Sakurai reaction, where an electrophilic carbon is attacked by an allylsilane in the presence of a Lewis acid. wikipedia.org The invariable formation of an exocyclic double bond following the loss of the silicon group is a characteristic outcome of these transformations. beilstein-journals.org In some instances, the nature of the silyl group can influence the reaction pathway. For example, oxo-allylsilanes with a phenyldimethylsilyl group undergo cyclizations where the silicon group is lost, whereas those with a bulkier tert-butyldiphenylsilyl group can lead to products where the silyl group is retained. arkat-usa.org

Exploration of Radical Pathways in this compound Transformations

A common radical reaction involving this compound is the thiol-ene reaction, where a thiol adds across the double bond of the allyl group. researchgate.net This reaction can be initiated by UV irradiation or with a radical initiator like azobisisobutyronitrile (AIBN) and proceeds in an anti-Markovnikov manner. researchgate.net The reaction involves the formation of a thiyl radical which then adds to the alkene. The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain reaction. A key advantage of this method is the preservation of the Si-H bond in the silane (B1218182), allowing for the synthesis of functionalized organosilicon compounds. researchgate.net

Organometallic Intermediates and Catalytic Cycles in this compound Reactions

This compound is a versatile reagent in organometallic chemistry, participating in various catalytic reactions that proceed through organometallic intermediates and catalytic cycles. cam.ac.uk A prominent example is the hydrosilylation of alkenes and alkynes, a process that involves the addition of a Si-H bond across a carbon-carbon multiple bond. wikipedia.org This reaction is often catalyzed by transition metal complexes, particularly those of platinum, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. wikipedia.org

The most widely accepted mechanism for hydrosilylation is the Chalk-Harrod mechanism. wikipedia.org This cycle begins with the oxidative addition of the Si-H bond of the silane to the metal center, forming a metal complex containing both hydride and silyl ligands. The unsaturated substrate (alkene or alkyne) then coordinates to this metal complex. This is followed by the migratory insertion of the alkene into the metal-hydride bond. The final step is the reductive elimination of the alkylsilane product, which regenerates the active catalyst. wikipedia.org

This compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. cam.ac.uk In these reactions, an organosilane couples with an organic halide or pseudohalide. cam.ac.uk The catalytic cycle for Hiyama coupling typically involves the oxidative addition of the organic halide to a Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the silane is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. libretexts.org Activation of the organosilane, often with a fluoride (B91410) source, is typically required to facilitate the transmetalation step. cam.ac.uk

Investigations into Stereochemical Control and Regioselectivity in this compound-Mediated Reactions

The stereochemical and regiochemical outcomes of reactions involving this compound are critical aspects that have been extensively studied. The inherent reactivity patterns of the molecule, particularly the β-silicon effect, play a significant role in directing these outcomes.

Regioselectivity:

In electrophilic additions, the β-silicon effect is the primary determinant of regioselectivity. nih.gov Electrophilic attack consistently occurs at the γ-carbon of the allyl group to generate the stabilized β-silyl carbocation, leading to a predictable product. nih.gov Similarly, in the hydrosilylation of terminal alkynes catalyzed by platinum on titania, a high degree of regioselectivity is observed, favoring the formation of the β-isomer. core.ac.uk The choice of silane can also influence selectivity; for instance, trimethoxysilane (B1233946) was found to give lower selectivity compared to triphenylsilane (B1312308) or triethylsilane in certain hydrosilylation reactions. core.ac.uk

Stereoselectivity:

Triallylsilane in Advanced Organic Synthesis: Reaction Scope and Methodological Advances

Hosomi-Sakurai Allylation and Catalytic Asymmetric Variants with Allylsilanes

The development of catalytic asymmetric variants of the Hosomi-Sakurai reaction has significantly enhanced its utility, allowing for the synthesis of chiral homoallylic alcohols with high enantioselectivity. frontiersin.orgnih.gov These asymmetric transformations are typically achieved through the use of chiral Lewis acids or chiral organocatalysts. nih.govresearchgate.net

Catalyst Development and Ligand Effects in Enantioselective Allylation

The pursuit of high enantioselectivity in the Hosomi-Sakurai allylation has spurred significant research into the development of novel catalyst systems. Chiral Lewis acids, formed by the complexation of a Lewis acid with a chiral ligand, are a primary focus in this area. nih.gov The choice of both the metal center and the chiral ligand plays a crucial role in determining the stereochemical outcome of the reaction.

Key developments in catalyst systems for enantioselective allylation include:

Chiral Titanium Complexes: Titanium-based Lewis acids, when combined with chiral diol ligands such as BINOL and its derivatives, have proven effective in catalyzing the asymmetric allylation of aldehydes. The steric and electronic properties of the BINOL ligand are instrumental in creating a chiral environment around the metal center, which in turn dictates the facial selectivity of the nucleophilic attack on the carbonyl.

Copper-based Catalysts: Chiral copper complexes have also emerged as powerful catalysts for the enantioselective allylation of ketones. alfa-chemistry.com For instance, the use of a CuCl-p-tol-BINAP-TBAT catalyst system has been reported to yield homoallylic alcohols from acetophenone with moderate enantioselectivity. alfa-chemistry.com

Organocatalysis: In addition to metal-based catalysts, organocatalysts have gained prominence. Chiral amides derived from amino acids have been shown to effectively catalyze the reaction of allyltrichlorosilane with a variety of aldehydes, affording the corresponding homoallylic alcohols in good yields and with high enantiomeric excess. researchgate.net

Table 1: Examples of Catalyst Systems in Enantioselective Allylation

Catalyst System Substrate Type Achieved Enantioselectivity (ee)
Chiral Lewis Acids Aldehydes, Ketones Up to 92% nih.gov
CuCl-p-tol-BINAP-TBAT Ketones 61% alfa-chemistry.com
Phenylalanine-derived chiral amide Aldehydes Up to 99% researchgate.net
(S)-t-Bu-PHOX ligand with Pd₂(dba)₃ Cyclohexanone derivative 88% caltech.edu

Substrate Scope Expansion and Stereoselective Outcomes

Recent advancements have further broadened the substrate scope:

Imines: The aza-Hosomi-Sakurai reaction, an analogue of the original reaction, utilizes imines as electrophiles to produce homoallylamines. nih.gov This variant has been successfully applied in the synthesis of alkaloids. nih.gov

Acetals: Acetals can also serve as effective electrophiles in the Hosomi-Sakurai reaction, leading to the formation of homoallyl ethers. rsc.org

β,γ-Unsaturated α-Ketoesters: A trityl cation-catalyzed Hosomi-Sakurai reaction of allylsilanes with β,γ-unsaturated α-ketoesters has been developed for the synthesis of γ,γ-disubstituted α-ketoesters in high yields. mdpi.com

The stereoselectivity of the Hosomi-Sakurai reaction is a key consideration in its application in total synthesis. The ability to control both relative and absolute stereochemistry has made this reaction a valuable tool for the construction of complex molecules with multiple stereocenters. nih.gov

Cross-Coupling Reactions Utilizing Triallylsilane

This compound has emerged as a versatile reagent in transition metal-catalyzed cross-coupling reactions, providing a valuable tool for the formation of carbon-carbon bonds. These reactions offer an alternative to traditional cross-coupling methodologies, such as the Suzuki and Stille reactions, with the advantage of using organosilicon reagents that are generally of low toxicity, readily available, and stable. umich.eduorganic-chemistry.org

Palladium-Catalyzed Cross-Couplings (Hiyama Reaction)

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This reaction has been extensively developed for the synthesis of biaryls, vinylarenes, and other conjugated systems. nih.gov The general mechanism of the Hiyama coupling involves the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the activated organosilane and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. wikipedia.org

A crucial aspect of the Hiyama coupling is the activation of the carbon-silicon bond, which is typically achieved through the use of a fluoride (B91410) source. organic-chemistry.orgwikipedia.org Fluoride ions, such as those from tetrabutylammonium fluoride (TBAF), coordinate to the silicon atom, forming a hypervalent silicate species. organic-chemistry.org This pentacoordinate silicon intermediate is significantly more nucleophilic and readily undergoes transmetalation with the palladium complex. core.ac.uk

Triallyl(aryl)silanes have been successfully employed in palladium-catalyzed Hiyama couplings with aryl bromides and chlorides. researchgate.net These reactions are often carried out in the presence of a palladium catalyst, such as palladium(II) chloride (PdCl₂), and a phosphine ligand, like tricyclohexylphosphine (PCy₃), with TBAF serving as the activator. researchgate.net The use of a co-solvent system, such as DMSO-H₂O, can be beneficial for the reaction's efficiency. researchgate.net

Table 2: Typical Conditions for Fluoride-Promoted Hiyama Coupling

Component Example Role
Palladium Catalyst PdCl₂, [(η³-C₃H₅)PdCl]₂ Catalyzes the cross-coupling reaction
Ligand PCy₃, 2-[2,4,6-(i-Pr)₃C₆H₂]-C₆H₄PCy₂ Stabilizes the palladium catalyst and influences its reactivity
Activator TBAF, TBAF·3H₂O Activates the organosilane for transmetalation
Solvent DMSO-H₂O, THF-H₂O Provides the reaction medium
Organosilane Triallyl(aryl)silane Source of the aryl group
Organic Halide Aryl bromide, Aryl chloride Coupling partner

A wide range of functional groups are tolerated under these conditions, making the fluoride-promoted Hiyama coupling a versatile method for the synthesis of substituted biaryls. researchgate.net

While effective, the use of fluoride activators in Hiyama couplings can have limitations. Fluoride ions are basic and can be incompatible with sensitive functional groups, such as silyl (B83357) protecting groups. wikipedia.org This has driven the development of fluoride-free activation strategies.

Alternative activators and reaction conditions have been explored to circumvent the need for fluoride:

Base-Mediated Activation: The use of bases such as sodium hydroxide (NaOH) has been shown to promote the Hiyama coupling of organo(alkoxy)silanes. nih.govrsc.org In some cases, the reaction can be performed in aqueous media, offering a more environmentally benign approach. organic-chemistry.org

Silanol-Based Coupling: The Hiyama-Denmark coupling utilizes organosilanols as the coupling partners, which can be activated by a Brønsted base, thus avoiding the use of fluoride. wikipedia.org

Lewis Acid-Mediated Activation: In certain systems, Lewis acids can be used to activate the organosilane for transmetalation.

Microwave-Assisted Reactions: Microwave irradiation has been employed to accelerate Hiyama coupling reactions, often in conjunction with fluoride-free conditions. nih.gov For instance, the coupling of aryl bromides with phenyltrimethoxysilane has been achieved using a palladium abnormal N-heterocyclic carbene complex under microwave irradiation with NaOH as the base. nih.govrsc.org

The development of these fluoride-free methods has significantly expanded the scope and applicability of the Hiyama coupling, making it a more robust and versatile tool for organic synthesis. nih.gov

Copper-Catalyzed Cross-Couplings of this compound Derivatives

Copper catalysis has emerged as a practical and economical approach for the construction of carbon-silicon bonds. nih.govbohrium.com These methods often utilize reductive conditions to couple various chlorosilanes with aryl or vinyl iodides, providing a general platform for organosilane synthesis with broad functional group tolerance and operational simplicity. nih.govbohrium.com While palladium has been extensively studied for such transformations, copper-catalyzed systems offer a cost-effective alternative. researchgate.net

The general mechanism for these couplings can involve the in situ generation of an organozinc reagent from an aryl halide, with the copper catalyst facilitating the subsequent reaction with the halosilane, rather than proceeding through a traditional metal-aryl species. nih.gov The efficiency of these reactions can be sensitive to the solubility of the copper catalyst. nih.gov For derivatives of this compound, such as triallyl(aryl)silanes, this methodology provides a pathway for further functionalization. The allyl groups can be retained or participate in subsequent transformations, while the silicon center acts as a handle for C-Si bond formation. Cooperative palladium/copper catalytic systems have also been developed for the cross-coupling of organosilanes with aryl tosylates, expanding the range of applicable electrophiles. researchgate.net

Table 1: Examples of Copper-Catalyzed Silylation Conditions

CatalystReductantElectrophileSilane (B1218182)LigandKey Feature
CuIZnAryl IodideChlorosilaneLigand-freeEconomical, broad scope nih.govbohrium.com
Pd/Cu-Aryl TosylateAryl(triorgano)silaneP,N-heterobidentateCouples less reactive electrophiles researchgate.net

Extension of Electrophilic Coupling Partners

The utility of this compound and its derivatives in cross-coupling is greatly enhanced by the variety of electrophilic partners that can be employed. Beyond traditional aryl halides, research has expanded the scope to include a wider range of electrophiles, often leveraging nickel or palladium catalysis. nih.gov Cross-electrophile coupling (XEC) strategies, which couple two different electrophiles under reductive conditions, offer significant advantages by using commercially available and stable starting materials, thus avoiding the pre-formation of organometallic reagents. nih.gov

Aryl and heteroaryl chlorides, tosylates, and triflates have proven to be effective coupling partners. nih.govnih.gov For instance, methods have been developed for the coupling of ortho-fluoro aryl amides with aryl chlorides, where additives like LiCl and ZnCl₂ are crucial for facilitating the catalytic cycle. nih.gov Furthermore, Lewis basic salts such as CsF can promote the coupling of organosilanes with heteroaryl nitriles, sulfones, and chlorides, offering a complementary approach to transition metal-catalyzed methods. nih.gov This strategy is particularly useful for synthesizing 1,1-diarylalkanes and tolerates a variety of functional groups. nih.gov

Table 2: Scope of Electrophiles in Coupling with Organosilanes

Electrophile ClassCatalyst SystemCoupling TypeExample Electrophiles
Aryl/Vinyl IodidesCopperReductive CouplingIodobenzene, Indolyl iodide nih.govbohrium.com
Aryl TosylatesPalladium/CopperCooperative CatalysisPhenyl tosylate researchgate.net
Aryl ChloridesNickelCross-Electrophile Coupling2-Chloropyridines, Chloroquinolines nih.govnih.gov
Aryl NitrilesCesium FluorideBase-Promoted2-Cyanopyridine, 4-Cyanobenzonitrile nih.gov
Aryl SulfonesCesium FluorideBase-Promoted4-Sulfonylpyridines nih.gov

Cycloaddition and Annulation Reactions with this compound

This compound and related allylsilanes are valuable synthons in cycloaddition and annulation reactions for the construction of carbocyclic and heterocyclic frameworks. Their utility stems from the ability of the allyl group to act as a three-carbon component and the stabilizing effect of the silyl group on adjacent carbocationic intermediates. These reactions often proceed under Lewis acid or transition metal catalysis.

One prominent example is the [3+2] annulation, which constructs a five-membered ring by combining a three-atom component (the allylsilane) and a two-atom component. Phosphine-catalyzed [3+2] annulation reactions between modified allylic compounds and N-tosylimines, for instance, yield highly functionalized 3-pyrrolines. organic-chemistry.org The mechanism typically involves the formation of a phosphonium ylide, which then reacts with the imine, followed by intramolecular cyclization. organic-chemistry.org Similarly, silylium-ion-promoted [3+2] annulations of allenylsilanes with internal alkynes have been developed, where the allenylsilane uniquely serves as a two-carbon synthon. nih.gov

Catalytic Asymmetric [3+2] Annulation Strategies

Achieving stereocontrol in annulation reactions is a key objective, and catalytic asymmetric strategies have been successfully applied to reactions involving allylsilanes. Scandium(III)-PyBox complexes have been employed as effective Lewis acid catalysts for the [3+2] annulation of various electrophiles with allenylsilanes and allylsilanes. escholarship.org These reactions can produce spirooxindoles and other complex heterocyclic structures with high diastereo- and enantioselectivity. escholarship.org The choice of counterion and ligand is critical for controlling the selectivity of the transformation. escholarship.org The methodology has been expanded to synthesize a variety of spiro-heterocycles, demonstrating the versatility of using chiral Lewis acids to control the stereochemical outcome of reactions involving silyl-functionalized reagents. escholarship.org

Rearrangement Processes via β-Silyl Carbocations in Annulation

The mechanism of many annulation reactions involving allylsilanes is influenced by the formation and subsequent rearrangement of carbocationic intermediates. The presence of a silicon atom β to a developing positive charge exerts a powerful stabilizing effect, known as the β-silicon effect. This stabilization dictates the regiochemistry of the initial bond formation and can direct subsequent rearrangements.

In the context of annulations, a reaction pathway may involve the formation of a cyclopropylcarbinyl cation that rearranges to a cyclobutyl cation. beilstein-journals.org The position of the silyl group is crucial; a γ-silyl cation is often preferred over a β-silyl cation in certain cyclopropylcarbinyl rearrangements, leading to specific product outcomes. beilstein-journals.org Computational studies have provided insight into these pathways, indicating that intermediates may involve unusually long Si-C bonds, reflecting a high demand for Si-C hyperconjugation. beilstein-journals.org This control over carbocation rearrangement pathways is a powerful tool in designing complex annulation cascades for the synthesis of intricate molecular architectures.

Hydrosilylation Reactions of this compound and Related Allylsilanes

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is an atom-economical method for synthesizing organosilanes. For allylsilanes like this compound, this reaction can be used to introduce additional functionalized silyl groups into the molecule. The hydrosilylation of allenes, for example, presents significant challenges in selectivity, as addition can occur across either of the two π-systems to yield multiple regioisomeric products (allylsilanes and vinylsilanes). nih.gov

Catalysis is key to controlling the outcome of these reactions. Copper-catalyzed systems, often using ligands like Xantphos, have been developed for the regio- and stereoselective hydrosilylation of terminal allenes to furnish linear (E)-allylsilanes. nih.gov These reactions proceed under mild conditions and demonstrate good functional group tolerance. nih.gov Mechanistic studies, including deuterium labeling, indicate that the hydrogen atom is transferred from the silane and that the Si-H bond cleavage may be involved in the rate-determining step. nih.gov

Regioselective Control in Hydrosilylation Processes

Controlling the regioselectivity of hydrosilylation is paramount for the synthesis of a single, desired organosilane product. In the hydrosilylation of unsymmetrical substrates like allenes or internal alkynes, the choice of metal catalyst and ligands plays a decisive role in determining which regioisomer is formed. nih.govnih.gov

For allene hydrosilylation, a notable regiodivergent approach utilizes the complementary reactivity of nickel and palladium catalysts. nih.gov Nickel complexes with N-heterocyclic carbene (NHC) ligands tend to favor the formation of alkenylsilanes (vinylsilanes), while palladium complexes with similar NHC ligands preferentially produce allylsilanes. nih.gov By simply modifying the metal center, it is possible to reverse the regiochemical outcome, providing selective access to either product isomer with exceptional control. nih.gov Similarly, in the copper-catalyzed hydrosilylation of unsymmetrical internal aryl alkynes, high regioselectivity can be achieved by exploiting electronic interactions between the catalyst and the substrate, allowing for the selective synthesis of α-vinylsilane products. nih.gov This level of control is crucial for the synthesis of well-defined organosilane building blocks for further synthetic applications. nih.gov

Table 3: Regiocontrol in Allene Hydrosilylation

CatalystLigandSubstrateSilaneMajor Product TypeRegioselectivity
Nickel ComplexNHCCyclohexylalleneTriethylsilaneVinylsilane85:15 nih.gov
Palladium ComplexNHCCyclohexylalleneTriethylsilaneAllylsilane88:12 nih.gov
Cu(OAc)₂XantphosTerminal AllenesPh₂SiH₂(E)-AllylsilaneHigh E-selectivity nih.gov

Catalytic Systems for Efficient and Selective Hydrosilylation

The hydrosilylation of this compound, or more commonly, the hydrosilylation of alkenes using this compound as a silicon source, is a pivotal transformation in organosilicon chemistry. The efficiency and selectivity of this reaction are highly dependent on the catalytic system employed. Transition-metal complexes, particularly those based on platinum and rhodium, are prominent in this field.

Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0)-divinyltetramethyldisiloxane complex), are widely used due to their high activity. princeton.edumagtech.com.cn However, they can sometimes lead to mixtures of products and require careful control of reaction conditions to achieve high selectivity. For instance, in the hydrosilylation of allyl chloride with trichlorosilane, a reaction analogous to those involving allyl silanes, Karstedt's catalyst can result in significant byproduct formation. nih.gov

Rhodium catalysts have emerged as powerful alternatives, often providing improved selectivity. For example, Rh(I) complexes with specific phosphine ligands, such as [RhCl(dppbz)]₂ (where dppbz is 1,2-bis(diphenylphosphino)benzene), have demonstrated high efficiency and selectivity in related hydrosilylation reactions. nih.gov These systems can minimize side reactions, leading to higher yields of the desired linear product.

More recently, catalysts based on earth-abundant metals like nickel have gained attention as more sustainable alternatives to precious metal catalysts. princeton.edu Nickel(II) complexes combined with α-diimine ligands have been shown to be highly active for the anti-Markovnikov hydrosilylation of terminal alkenes with tertiary silanes. princeton.edu These systems are notable for their air-stability and ability to function without exogenous reductants. princeton.edu

The choice of catalyst and reaction conditions allows for the tuning of both activity and selectivity in hydrosilylation reactions, making it a versatile tool for the synthesis of complex organosilicon compounds. mdpi.com

Table 1: Comparison of Catalytic Systems for Hydrosilylation of Alkenes

Catalyst Precursor Ligand/Activator Metal Typical Substrates Selectivity Key Features
H₂PtCl₆ (Speier's) - Platinum Alkenes, Alkynes Variable Widely used, but can have selectivity issues. princeton.edumagtech.com.cn
Pt₂(dvs)₃ (Karstedt's) - Platinum Alkenes, Alkynes Generally high, but substrate-dependent. princeton.edunih.gov Highly active, common in industry. nih.gov
[Rh(μ-Cl)(cod)]₂ Phosphines (e.g., dppe, dppp) Rhodium Allyl compounds High for linear product. nih.gov Offers improved selectivity over some Pt catalysts. nih.gov

Desilylative Transformations and their Synthetic Utility

While the silicon atom in this compound derivatives provides a scaffold for functionalization, its removal through desilylative transformations offers significant synthetic utility. researchgate.net These reactions involve the cleavage of a carbon-silicon (C-Si) bond and its replacement with a carbon-element bond, effectively using the silyl group as a versatile placeholder or activating group.

A common desilylative process is protodesilylation , where the silyl group is replaced by a hydrogen atom. This is typically achieved under acidic or basic conditions or using fluoride ion sources like tetrabutylammonium fluoride (TBAF). This transformation is useful when the silyl group is used as a temporary protecting or directing group during a synthesis.

Another important transformation is halodesilylation , where the C-Si bond is cleaved to form a carbon-halogen bond. Reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) can be used to replace the silyl group with bromine or iodine, respectively. This provides a route to functionalized alkyl halides from organosilane precursors.

Furthermore, the silyl group can be replaced with carbon-based fragments through cross-coupling reactions . For instance, in the presence of a palladium catalyst and a suitable coupling partner, the silyl moiety can act as a leaving group in reactions like the Hiyama coupling, forming new carbon-carbon bonds. researchgate.net

These desilylative strategies significantly expand the synthetic utility of organosilanes derived from this compound. They allow the silyl core, initially used to assemble a specific molecular architecture, to be selectively removed and replaced with a wide range of other functional groups, providing access to complex organic molecules that would be difficult to synthesize otherwise. researchgate.net

Table 3: Overview of Desilylative Transformations

Transformation Type Reagent(s) Bond Formed Synthetic Utility
Protodesilylation H⁺, OH⁻, or F⁻ (e.g., TBAF) C-H Removal of a protecting or directing group.
Halodesilylation NBS, I₂, ICl C-Br, C-I Synthesis of functionalized alkyl halides.
Cross-Coupling (e.g., Hiyama) Pd catalyst, organohalide C-C Formation of new carbon-carbon bonds. researchgate.net

Triallylsilane in Polymer Science and Advanced Materials Chemistry

Synthesis of Carbosilane Dendrimers and Hyperbranched Polymers from Triallylsilane

This compound is a key precursor in the creation of carbosilane dendrimers and hyperbranched polymers, which are known for their highly branched, three-dimensional architectures. academie-sciences.fr These macromolecules are synthesized through iterative reaction sequences, often involving hydrosilylation and allylation reactions.

Convergent and Divergent Synthesis Strategies in Dendrimer Construction

The construction of carbosilane dendrimers from this compound can be achieved through two primary strategies: divergent and convergent synthesis. uu.nlnih.gov

Divergent Synthesis: This method begins from a central core molecule and grows outwards. dur.ac.uk For instance, a core molecule can be reacted with this compound, and subsequent generations are added in a stepwise fashion, leading to an exponential increase in the number of terminal groups. nih.govdur.ac.uk

Convergent Synthesis: In this approach, the dendrimer is built from the outside in. dur.ac.uk Dendritic wedges, or "dendrons," are first synthesized and then attached to a central core molecule in the final step. nih.govdur.ac.uk A notable example involves the synthesis of 4-(triallylsilyl)phenol, which can be used as a core unit for the convergent synthesis of carbosilane dendrimers. uu.nl

Synthesis StrategyDescriptionKey Feature
Divergent Growth from a central core outwards in successive generations. nih.govdur.ac.ukExponential growth of terminal groups.
Convergent Synthesis of dendritic wedges (dendrons) which are then attached to a central core. nih.govdur.ac.ukPrecise control over the final structure. uu.nl

Control of Branching Density and Molecular Architecture

The choice of synthetic strategy also plays a crucial role. While the divergent method can sometimes lead to structural defects, the convergent approach offers a higher degree of control over the final molecular architecture. acs.orginstras.com

Functionalization of Dendrimer Peripheries and Core Structures

A key advantage of using this compound in dendrimer synthesis is the ability to introduce a wide range of functional groups at both the periphery and the core of the macromolecule. uu.nlrsc.org

Peripheral Functionalization: The terminal allyl groups of the dendrimer can be readily modified through various chemical reactions. For example, hydrosilylation with functionalized silanes can introduce hydroxyl, amino, or other reactive groups to the dendrimer surface. nih.gov This functionalization is crucial for tailoring the properties of the dendrimer for specific applications, such as catalysis or biomedical uses. nih.govuu.nl

Core Functionalization: It is also possible to design the synthesis to incorporate functional groups at the core of the dendrimer. The synthesis of 4-(triallylsilyl)phenol is a prime example, where the phenol (B47542) group at the core can be further modified. uu.nl This allows for the creation of dendrimers with unique "inside-out" functionalities.

Cyclopolymerization Mechanisms and Studies of this compound and Related Allylsilanes

While not as common as their use in dendrimer synthesis, this compound and related allylsilanes can undergo cyclopolymerization. This process involves an intramolecular cyclization step followed by intermolecular propagation, leading to the formation of polymers containing cyclic repeating units within the main chain. The mechanism typically involves a radical or transition-metal-catalyzed pathway. The structure of the resulting polymer, including the size of the rings formed, is dependent on the reaction conditions and the specific catalyst used.

This compound as a Precursor for Functional Organic-Bridged Periodic Mesoporous Organosilica Materials

This compound is a valuable precursor for the synthesis of functional organic-bridged periodic mesoporous organosilica (PMO) materials. nii.ac.jp These materials are characterized by a porous structure with organic groups integrated into the silica (B1680970) framework, offering a unique combination of the properties of both organic polymers and inorganic silica. nii.ac.jpwikipedia.org

The synthesis involves the hydrolysis and co-condensation of this compound, often in the presence of a template molecule, to create a well-ordered mesoporous structure. nii.ac.jpnih.gov The allyl groups of the this compound can be further functionalized before or after the formation of the PMO material, allowing for the introduction of a wide range of organic functionalities. nii.ac.jprsc.org This makes it possible to tailor the chemical and physical properties of the PMOs for specific applications. nii.ac.jp For instance, a spirobifluorene-bridged allylsilane precursor has been used to create highly fluorescent PMO films. rsc.org

Applications of this compound-Derived Polymers and Materials in Catalysis, Sensing, and Biomedical Fields

The unique properties of polymers and materials derived from this compound have led to their exploration in a variety of advanced applications.

Catalysis: The highly branched structure of carbosilane dendrimers allows for the attachment of multiple catalytic sites on their periphery. uu.nl These dendritic catalysts can exhibit enhanced activity and selectivity compared to their monomeric counterparts. Furthermore, their larger size facilitates their separation and recovery from the reaction mixture, making them suitable for use in continuous-flow reactors. uu.nl

Sensing: The functionalizable nature of this compound-derived materials makes them promising candidates for chemical sensors. By incorporating specific recognition elements onto the surface of a PMO or a dendrimer, it is possible to create sensors that can selectively detect certain analytes. The porous structure of PMOs can also be advantageous for sensor applications, as it provides a large surface area for interaction with the target molecules.

Biomedical Fields: Carbosilane dendrimers have shown potential in various biomedical applications, including drug delivery and gene therapy. nih.gov Their well-defined size and structure, along with the ability to functionalize their periphery with biocompatible groups, make them suitable for encapsulating and transporting therapeutic agents. nih.gov The inert and hydrophobic nature of the carbosilane backbone contributes to their stability in biological environments. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Triallylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of triallylsilane and its derivatives, providing detailed information about the hydrogen, carbon, and silicon environments within the molecule.

¹H NMR: Proton NMR spectra are used to identify the different types of protons in the allyl groups. Key signals include those for the methylene (B1212753) protons adjacent to the silicon atom, the methine proton of the vinyl group, and the terminal vinyl protons. For instance, in 4-(triallylsilyl)phenol, the allyl protons appear as multiplets at approximately 5.78 ppm (methine) and 4.91 ppm (terminal methylene), while the methylene protons attached to silicon are observed around 1.83 ppm. uu.nl In more complex structures like polyallylcarbosilane dendrimers, the signals for the allyl protons are still distinct, with the terminal CH and CH₂ protons appearing around 5.78 ppm and 4.85 ppm, respectively. acs.org

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. For chlorothis compound, the olefinic carbons resonate at δ 131.5 and 116.0 ppm, while the methylene carbon attached to silicon appears at 22.6 ppm. uu.nl In dendrimeric structures derived from this compound, the chemical shifts are influenced by the surrounding structure, but the characteristic peaks for the allyl group's sp² carbons (around 113-135 ppm) and sp³ carbon (around 21-23 ppm) remain identifiable. acs.org

²⁹Si NMR: Silicon-29 NMR is particularly valuable for directly probing the silicon environment. The chemical shift is sensitive to the substituents on the silicon atom. For example, in functionalized organosilicon compounds, ²⁹Si NMR chemical shifts can range from approximately -7 to -14 ppm. researchgate.net In complex carbosilane dendrimers, different silicon environments (e.g., core vs. branching points) can be distinguished. For a third-generation allyl-terminated dendrimer, distinct signals were observed at δ 0.43 (Si⁰, core), 0.94 (Si¹), 1.02 (Si²), and 0.70 (Si³) ppm. acs.org The coupling between ²⁹Si and neighboring protons can also provide structural insights. researchgate.net

The following table summarizes typical NMR data for this compound derivatives found in the literature.

Compound/DerivativeNucleusChemical Shift (δ, ppm)Reference
Chlorothis compound¹H5.80 (m, 3H), 5.00 (d, 6H), 1.88 (d, 6H) uu.nl
¹³C131.5, 116.0, 22.6 uu.nl
4-(triallylsilyl)phenol¹H7.50 (d, 1H), 7.38 (dd, 1H), 6.69 (d, 1H), 5.78 (m, 3H), 4.91 (m, 6H), 4.63 (s, 1H), 1.83 (d, 6H) uu.nl
1st Gen. Allyl Dendrimer¹H5.78 (m, 8H, =CH−), 4.85 (m, 16H, =CH₂), 1.55 (d, 16H, CH₂CH=), 1.33 (m, 8H), 0.63 (m, 8H), 0.55 (m, 8H), -0.01 (s, 12H, CH₃Si) acs.org
¹³C134.8 (=CH−), 113.1 (=CH₂), 21.5 (CH₂CH=), 18.4, 18.1, 17.5, -5.8 (CH₃Si) acs.org
²⁹Si0.57 (Si⁰), 0.19 (Si¹) acs.org
Functionalized Silane (B1218182)²⁹Si-13.41 researchgate.net

Mass Spectrometry Techniques for Molecular Weight and Composition Analysis (MALDI-TOF MS, HRMS, ESI-MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound and its derivatives, especially for larger, non-volatile molecules like dendrimers.

MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is a soft ionization technique well-suited for analyzing large molecules like polymers and dendrimers with minimal fragmentation. wpmucdn.comsigmaaldrich.com It has been extensively used to characterize polyallylcarbosilane dendrimers. acs.org For example, a first-generation allyl-terminated dendrimer showed a clear peak at m/z 803.16, corresponding to the silver-adducted molecule [(M+Ag)⁺]. acs.org This technique is also crucial for identifying structural defects in dendrimer synthesis, where unexpected mass peaks can indicate side reactions. acs.org For instance, a mass difference of 152 Da in a dendrimer spectrum can point to a defect related to a this compound unit. acs.org

HRMS (High-Resolution Mass Spectrometry): HRMS provides highly accurate mass measurements, allowing for the determination of elemental compositions. Electrospray ionization (ESI) is a common ion source for HRMS analysis of polar or charged organosilicon compounds. researchgate.net For example, the HRMS (ESI) analysis of a synthesized thiol-functionalized silane derivative showed an [M-H]⁻ ion at m/z 481.1502, which was in close agreement with the calculated value of 481.1508, confirming its elemental formula. researchgate.net

ESI-MS: Electrospray Ionization Mass Spectrometry is a soft ionization method ideal for analyzing polar, non-volatile compounds directly from solution. mdpi.comijern.com It is particularly useful for organosilicon derivatives that can be ionized in solution, often by forming adducts with ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺). researchgate.netmdpi.com The technique is sensitive and can be coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures. mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and absolute stereochemistry. While obtaining a single crystal of the parent this compound is challenging, the structures of several of its derivatives have been successfully elucidated.

A landmark study reported the first single-crystal X-ray diffraction analysis of a triallylorganosilane derivative, [1,3,5-Tris{4-(triallylsilyl)phenylester}benzene]. uu.nl This analysis provided unequivocal proof of its molecular structure and conformation in the solid state. The structural data for organosilicon compounds reveal important details about coordination and bonding. iucr.org For example, in some organosilicon compounds, intramolecular interactions between the silicon atom and other atoms like nitrogen can lead to hypercoordinated silicon centers, which can be interpreted as capped tetrahedra. researchgate.net The Si-C bond lengths in such structures are typically around 1.86-1.88 Å. researchgate.net The solid-state structure of organosilicon compounds can be influenced by bulky substituents, which can stabilize unusual bonding arrangements. libretexts.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Chemical Changes

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive technique for identifying functional groups and monitoring chemical transformations in this compound and its derivatives.

IR Spectroscopy: The IR spectrum of this compound and its derivatives is characterized by specific absorption bands corresponding to the vibrations of its functional groups. The Si-H stretch in silanes typically appears in the 2100-2260 cm⁻¹ region. gelest.com The presence of the allyl group gives rise to several characteristic peaks:

C=C Stretch: A band around 1630-1640 cm⁻¹ corresponds to the carbon-carbon double bond stretching vibration. The disappearance of this peak is a reliable indicator of the consumption of the allyl group during reactions like hydrosilylation. uu.nl

=C-H Stretch: Vibrations for the sp² C-H bonds are typically found above 3000 cm⁻¹.

=C-H Bending: Out-of-plane bending vibrations for the vinyl group appear in the 900-1000 cm⁻¹ region. IR spectroscopy has been used to confirm the complete removal of surfactant templates from mesoporous organosilicas by monitoring the disappearance of characteristic surfactant peaks. nii.ac.jp

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching vibration in allylsilanes is also a strong feature in the Raman spectrum. The vibrational spectra of related compounds like tetra-allyl silane have been studied, providing a basis for the interpretation of this compound's spectrum. researcher.life

The table below lists some characteristic IR absorption frequencies for functional groups relevant to this compound chemistry.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
Si-HStretch2100 - 2260 gelest.com
=C-H (vinyl)Stretch> 3000 bac-lac.gc.ca
C=C (allyl)Stretch1630 - 1640 uu.nl
Si-OStretch1000 - 1100 researchgate.net

Chromatographic Techniques for Molecular Weight Distribution and Purity Assessment (GPC, SEC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity and molecular weight distribution of this compound-based materials, particularly polymers and dendrimers.

GPC/SEC (Gel Permeation/Size-Exclusion Chromatography): GPC and SEC are powerful techniques for determining the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of polymeric materials. mtoz-biolabs.com The separation is based on the hydrodynamic volume of the molecules in solution. These methods have been applied to characterize carbosilane dendrimers synthesized from this compound derivatives, providing information on their size and monodispersity. uu.nl For example, a synthesized polymer based on a silane derivative was analyzed by GPC, yielding values for number-average molecular weight (Mn = 780), weight-average molecular weight (Mw = 840), and a PDI of 1.08, indicating a relatively narrow molecular weight distribution. researchgate.net

Gas Chromatography (GC): For volatile organosilane compounds like this compound itself, Gas Chromatography is a primary tool for purity assessment. merckgroup.com When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of volatile impurities. nih.govcore.ac.uk The purity is often reported as an area percent, where the peak areas of impurities are compared to the main product peak. merckgroup.com In some cases, derivatization, such as silylation, is employed to increase the volatility of analytes for GC analysis. ijern.com

Computational and Theoretical Investigations of Triallylsilane Chemistry

Molecular Modeling and Dynamics Simulations of Triallylsilane-Derived Systems

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. dartmouth.edu These methods are particularly valuable for understanding the structure and dynamics of larger systems, such as polymers and materials derived from this compound. While specific MD simulations focused on this compound itself are not prevalent in the literature, the methodologies are well-established and can be applied to its derivatives. researchgate.netarxiv.org

For example, this compound can be used as a monomer or a cross-linking agent in the synthesis of polymers and networked materials. MD simulations could be employed to investigate the conformational properties of oligomers or polymers formed from the radical polymerization of this compound. nih.govmdpi.com Such simulations would provide insights into the polymer chain's flexibility, radius of gyration, and its behavior in different solvent environments. This information is crucial for understanding the macroscopic properties of the resulting material, such as its viscosity and mechanical strength.

MD simulations typically rely on a force field, which is a set of empirical energy functions that describe the potential energy of a system of particles. The choice of force field is critical for the accuracy of the simulation. For silicon-containing molecules like this compound, specialized force fields that accurately describe the bonding and non-bonding interactions involving silicon are necessary.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound-Derived Systems

SystemProperties InvestigatedPotential Insights
Poly(this compound)Chain conformation, entanglement, diffusionRelationship between molecular structure and bulk properties like viscosity and modulus
This compound-crosslinked polymer networkNetwork topology, swelling behavior, mechanical responseUnderstanding the effect of crosslink density on material properties
Self-assembled monolayers of this compound derivatives on a surfaceMolecular orientation, packing density, surface energyDesign of surfaces with specific wettability or adhesive properties
This compound in solutionSolvation structure, diffusion coefficientUnderstanding solubility and transport properties

Prediction of Reactivity, Regioselectivity, and Stereoselectivity using Computational Approaches

Computational chemistry offers powerful tools for predicting the outcome of chemical reactions, including their reactivity, regioselectivity, and stereoselectivity. nih.govrsc.org For a molecule like this compound with multiple reactive sites (the Si-H bond and the three allyl groups), predicting the preferred site of reaction and the orientation of the incoming reagent is crucial for synthetic planning.

The regioselectivity of reactions such as hydrosilylation or thiol-ene additions to the allyl groups of this compound can be rationalized and predicted using computational models. DFT calculations can be used to determine the energies of the transition states leading to different regioisomers. The pathway with the lower activation energy will be the favored one, and the corresponding product will be the major isomer. For example, in the hydrosilylation of the allyl groups, calculations can determine whether the addition will occur at the terminal (Markovnikov) or internal (anti-Markovnikov) carbon of the double bond. rsc.org

Similarly, stereoselectivity, which is the preferential formation of one stereoisomer over another, can be investigated computationally. arxiv.orgrsc.org This is particularly relevant when chiral catalysts are used in reactions involving this compound. By building computational models of the catalyst-substrate complex, it is possible to identify the steric and electronic interactions that favor the formation of one enantiomer or diastereomer. The energy difference between the diastereomeric transition states can be calculated to predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction.

Machine learning approaches are also emerging as a powerful tool for predicting reaction outcomes. nih.govarxiv.org By training models on large datasets of known reactions, it is possible to develop algorithms that can predict the regioselectivity and stereoselectivity of new reactions with a high degree of accuracy. While extensive datasets for this compound reactions may not yet be available, these methods hold great promise for the future.

Elucidation of Electronic Structure and Bonding Characteristics of this compound and its Intermediates

A thorough understanding of the electronic structure and bonding of this compound and its reactive intermediates is fundamental to explaining its chemical behavior. Computational methods, particularly quantum chemical calculations, provide detailed insights into these aspects that are often difficult to obtain experimentally.

Furthermore, various population analysis schemes, such as the Natural Bond Orbital (NBO) analysis, can be used to quantify the charges on each atom and to describe the bonding in terms of localized orbitals. This would reveal the polarity of the Si-H bond and the nature of the C=C double bonds in the allyl groups.

Q & A

Q. What are the optimal reaction conditions for synthesizing triallylsilane in a laboratory setting?

Methodological Answer: To determine optimal synthesis conditions, systematically vary parameters such as temperature (e.g., 0°C vs. room temperature), catalysts (e.g., transition-metal vs. acid/base systems), and solvent polarity. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purification should involve fractional distillation under inert atmospheres, with purity validated by NMR (e.g., 1^1H, 13^{13}C, 29^{29}Si) and elemental analysis. Ensure reproducibility by documenting inert gas flow rates, moisture exclusion methods, and stoichiometric ratios in detail .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Use 29^{29}Si NMR to confirm silicon-centered bonding environments (δ ≈ 10–20 ppm for this compound). Cross-validate with 1^1H NMR (allyl proton signals at δ 4.8–5.5 ppm) and IR spectroscopy (Si–C stretching ~1250 cm1^{-1}). For ambiguous results, employ high-resolution mass spectrometry (HRMS) to verify molecular ion peaks. Always compare spectral data with literature benchmarks and account for solvent shifts or impurities using control experiments .

Q. How can researchers design experiments to assess this compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing this compound to light, heat (e.g., 40°C vs. −20°C), and humidity. Monitor decomposition via periodic GC-MS analysis. Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life. Include inert additives (e.g., BHT stabilizers) as experimental variables and report deviations from baseline stability .

Advanced Research Questions

Q. What experimental strategies can differentiate between radical and ionic mechanisms in this compound-mediated reactions?

Methodological Answer: Introduce radical traps (e.g., TEMPO) or ionic scavengers (e.g., D2_2O) to reaction mixtures and analyze intermediates via EPR spectroscopy or isotopic labeling. Compare kinetic isotope effects (KIE) and stereochemical outcomes (e.g., retention vs. inversion). Use computational modeling (DFT) to map energy barriers for competing pathways .

Q. How should researchers address discrepancies in reported regioselectivity of this compound in allylation reactions?

Methodological Answer: Replicate conflicting studies under identical conditions (solvent, catalyst loading, substrate ratios). Perform multivariate analysis to identify critical variables (e.g., steric vs. electronic effects). Use in situ monitoring (Raman spectroscopy) to track intermediate formation. Publish negative results and propose revised mechanistic models .

Q. What methodologies ensure reliable quantification of this compound’s Lewis acidity in catalytic systems?

Methodological Answer: Employ Gutmann-Beckett experiments using triethylphosphine oxide (EPO) as a probe, measuring 31^{31}P NMR shifts to quantify acceptor numbers. Validate with computational Lewis acidity scales (e.g., fluoride ion affinity calculations). Correlate results with catalytic activity in benchmark reactions (e.g., hydrosilylation) .

Q. How can researchers resolve contradictions in reported catalytic activities of this compound across different solvent systems?

Methodological Answer: Conduct solvent parameter mapping (e.g., Kamlet-Taft, Hansen solubility) to isolate polarity, hydrogen-bonding, and dispersion effects. Use calorimetry to measure enthalpy changes during solvation. Compare turnover frequencies (TOF) in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents, controlling for viscosity and dielectric constants .

Q. What computational modeling approaches are suitable for predicting this compound’s reactivity in novel reaction pathways?

Methodological Answer: Apply density functional theory (DFT) with hybrid functionals (e.g., B3LYP-D3) to model transition states and electron distribution. Validate with experimental kinetic data (e.g., Eyring plots). Use molecular dynamics (MD) simulations to assess solvent effects and entropy contributions. Publish computational protocols in supplementary materials for reproducibility .

Data Analysis & Contradiction Resolution

Q. How should researchers analyze conflicting data on this compound’s toxicity in biological assays?

Methodological Answer: Re-evaluate experimental conditions (e.g., cell line variability, exposure duration, and solvent carriers). Perform dose-response curves with triplicate measurements and statistical validation (e.g., ANOVA with post-hoc tests). Cross-reference with structurally analogous silanes to identify structure-toxicity relationships .

Q. What frameworks guide the synthesis of contradictory findings in this compound’s applications across interdisciplinary studies?

Methodological Answer: Adopt a principal contradiction analysis (PCA) to prioritize variables with the highest impact (e.g., solvent choice over catalyst type). Use meta-analysis tools to aggregate data, highlighting contextual limitations (e.g., ambient vs. inert conditions). Propose unified reaction models with adjustable parameters for cross-disciplinary applicability .

Q. Data Presentation

  • Tabulate comparative results (e.g., catalytic efficiency, spectral data) with error margins and statistical significance indicators (*p < 0.05). Use schematics for mechanistic proposals and append raw datasets in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.